N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide
Description
The compound N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide features a bicyclic thieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a cyano group at position 3, and a 2,2-diphenylacetamide moiety at position 2. For instance, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-fluorophenyl)acetamide (BI78640, ) shares the same core but substitutes the diphenyl group with a 4-fluorophenyl group. Its molecular formula is C₁₈H₁₆FN₃O₂S (MW: 357.40 g/mol), with a SMILES string illustrating the fused thienopyridine ring and acetamide side chain.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16(28)27-13-12-19-20(14-25)24(30-21(19)15-27)26-23(29)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22H,12-13,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIIHPVBKJVSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at elevated temperatures (e.g., 70°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiproliferative agent, inhibiting cancer cell growth by interacting with tubulin and inducing apoptosis.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used to study cell cycle effects and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This selective action against cancer cells makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thieno[2,3-c]pyridine Derivatives
- BI78640 (): Features a 4-fluorophenylacetamide substituent. Priced commercially for research ($8–$11/g).
- Methyl 2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}acetate (): Contains a chlorophenyl ester group instead of acetamide. Molecular formula: C₁₁H₁₁NO₄ (MW: 221.21 g/mol).
Thieno[2,3-d]pyrimidinone Derivatives
- Compound 24 (): A pyrido-thieno-pyrimidinone with a phenylamino group and acetylated side chain. Synthesized via acetylation of a precursor (73% yield, m.p. 143–145°C). IR and NMR data confirm carbonyl (1,730 cm⁻¹) and aromatic proton signals.
Diphenylacetamide-Containing Compounds
- N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (37, ) : Shares the diphenylacetamide group but uses a benzothiazole core. Synthesized via PyBOP-mediated coupling (24-hour reaction at room temperature).
- N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (): Quinoxaline core with diphenyl groups. Example: 4a (90.2% yield, m.p. 230–232°C) features a chlorophenyl-pyrimidinylthioacetamide side chain.
Key Observations
Synthetic Routes: Acetylation (e.g., ) and PyBOP-mediated couplings (e.g., ) are common for introducing acetamide groups. Thienopyridine derivatives often require multi-step synthesis, as seen in and .
Diphenylacetamide moieties ( ) may increase steric bulk, impacting solubility and reactivity.
Spectroscopic Trends :
- Carbonyl stretches (1,690–1,730 cm⁻¹) and aromatic proton signals (δ 7.37–7.47 ppm) are consistent across acetamide-containing compounds.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features and functional groups have drawn significant attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a thieno[2,3-c]pyridine core structure with an acetyl group and a cyano group. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial properties. The mechanisms proposed for its antibacterial action include:
- Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.
- Inhibition of Metabolic Pathways : It may inhibit essential metabolic enzymes within bacterial cells.
A comparative analysis of similar compounds shows that those with structural similarities also exhibit varying degrees of antibacterial activity (see Table 1).
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Acetylthieno[2,3-c]pyridine | Lacks cyano group | Antimicrobial properties |
| 4-Methylbenzamide | Simple amide structure | Moderate antibacterial activity |
| 5-Cyano-2-thiophenecarboxamide | Contains cyano group | Potential antitumor activity |
Anticancer Activity
Research indicates that compounds within the thienopyridine class possess anticancer properties. This compound has shown potential in targeting specific molecular pathways involved in cancer progression. The mechanisms include:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
Case Studies and Research Findings
Several research studies have documented the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .
- Anticancer Investigations : Another study focused on its anticancer effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant reductions in cell viability at concentrations as low as 10 µM .
Q & A
Q. What analytical methods detect degradation products under stress conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions.
- LC-MS/MS : Identify degradation fragments and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
